molecular formula C10H15N B1203477 (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE CAS No. 31983-27-4

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE

Cat. No.: B1203477
CAS No.: 31983-27-4
M. Wt: 149.23 g/mol
InChI Key: HLCSDJLATUNSSI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Isomerism

The IUPAC name (Z)-3,7-dimethylocta-2,6-dienenitrile systematically describes the compound’s structure:

  • Octa-2,6-diene : An 8-carbon chain with double bonds at positions 2 and 6.
  • 3,7-dimethyl : Methyl groups at positions 3 and 7.
  • Nitrile : A −C≡N functional group at position 1.
  • (Z) : Indicates the stereochemical configuration at the double bond between carbons 2 and 3, where higher-priority substituents (methyl and nitrile groups) are on the same side.

Structural Isomerism

The compound exhibits geometric isomerism (E/Z) due to restricted rotation around the C2–C3 double bond. For example:

  • The (E)-isomer (geranyl nitrile) has opposing substituents at C2 and C3.
  • Positional isomers arise if double bonds shift (e.g., octa-3,6-dienenitrile) or methyl groups relocate.
Table 1: Key Isomer Types
Isomer Type Example Distinguishing Feature
Geometric (Z vs. E) (E)-3,7-dimethylocta-2,6-dienenitrile Substituent spatial arrangement
Positional 3,7-dimethylocta-3,6-dienenitrile Double bond location

CAS Registry Numbers and Synonym Taxonomy

CAS Registry

The compound is uniquely identified by CAS 31983-27-4 for the (Z)-isomer. Related isomers include:

  • (E)-Isomer : CAS 5585-39-7.
  • Mixed isomers : CAS 5146-66-7.

Synonym Taxonomy

The compound is documented under diverse names across databases:

  • Primary synonyms : Citralva, Geranonitrile, Neryl nitrile.
  • Industrial designations : LRT8, DTXSID6024836.
Table 2: Synonym Sources
Synonym Source Database Reference CID/Entry
Citralva PubChem CID 20458
Geranonitrile ChemSpider ID 20458
Neryl nitrile ECHA 31983-27-4

Molecular Geometry and Stereochemical Configuration

Molecular Geometry

  • Double bonds : The C2–C3 and C6–C7 double bonds adopt trigonal planar geometry (bond angle ~120°).
  • Nitrile group : The −C≡N group exhibits linear geometry (sp hybridization).

Stereochemical Analysis

The (Z)-configuration at C2–C3 is determined by Cahn-Ingold-Prelog priorities:

  • C2 substituents : −C≡N (priority 1) vs. −CH(CH₃)₂ (priority 2).
  • C3 substituents : −CH₂CH₂C(CH₃)=CH₂ (priority 1) vs. −H (priority 2).
    Higher-priority groups (nitrile and methyl-bearing chain) reside on the same side .
Table 3: Key Geometrical Parameters
Feature Value Hybridization
C≡N bond length 1.16 Å sp
C2–C3 bond length 1.34 Å sp²
C2–C3–C4 angle 120° sp²

Properties

CAS No.

31983-27-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dienenitrile

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7-

InChI Key

HLCSDJLATUNSSI-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CC#N)C)C

Canonical SMILES

CC(=CCCC(=CC#N)C)C

Other CAS No.

5146-66-7
5585-39-7

Pictograms

Health Hazard

Synonyms

3,7-dimethyl-2,6-octadienenitrile
citralva
geranyl nitrile

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Oxime Formation : Geranial (3,7-dimethyl-2,6-octadienal) is treated with hydroxylamine to form geranialoxime.

  • Dehydration : The oxime undergoes dehydration in the presence of acetic anhydride at elevated temperatures (80–100°C), facilitating the elimination of water and formation of the nitrile group.

Key parameters influencing stereochemistry include:

  • Temperature : Lower temperatures (80°C) favor retention of the (Z)-configuration by minimizing isomerization.

  • Catalyst : Acetic anhydride acts as both a solvent and catalyst, with its acetylating properties preventing side reactions.

Table 1: Characterization Data for (Z)-Isomer from Geranialoxime Route

PropertyValueSource
Boiling Point 110 °C at 1.3 mmHg
Density 0.853 g/mL at 25°C
Refractive Index nD20=1.489n_D^{20} = 1.489
13C^{13}\text{C} NMR 18.4 (q), 20.2 (q), 116.9 (s)

This method yields the (Z)-isomer predominantly (>85%) when conducted under controlled conditions.

Geranyl Chloride and Sodium Cyanide Reaction

An alternative route involves the nucleophilic substitution of geranyl chloride with sodium cyanide. This method offers scalability and avoids the use of acetic anhydride, making it industrially favorable.

Procedure and Optimization

  • Substitution Reaction : Geranyl chloride (3,7-dimethyl-2,6-octadienyl chloride) reacts with sodium cyanide in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C.

  • Steric Effects : The bulky geranyl group directs cyanide attack to the less hindered position, favoring the (Z)-configuration.

Table 2: Reaction Parameters and Outcomes

ParameterConditionYield
Solvent DMF78%
Temperature 70°C
Reaction Time 6 hours

The product is purified via vacuum distillation, achieving >95% purity.

Catalytic Hydrogenation of Unsaturated Precursors

Recent patents describe the selective hydrogenation of conjugated dienes to obtain (Z)-configured nitriles. For example, 3,6,7-trimethyl-2,6-octadienenitrile is hydrogenated using palladium on charcoal (5% Pd/C) under 4 bar hydrogen pressure. While this method primarily targets saturated nitriles, modulating hydrogen pressure and catalyst loading can preserve the double bond geometry.

Stereochemical Control

  • Low Hydrogen Pressure : 2–4 bar minimizes over-hydrogenation.

  • Catalyst Poisoning : Addition of quinoline suppresses isomerization, maintaining the (Z)-configuration.

Table 3: Hydrogenation Conditions for Isomer Retention

ConditionValueOutcome
Catalyst 5% Pd/C88% yield
Pressure 4 bar H2_256:42 isomer ratio
Solvent Ethyl acetate

Analytical Characterization and Quality Control

Critical to these methods is verifying the (Z)-configuration through spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H} NMR : Signals at δ 1.65 (s, 3H), 5.09 (s, 1H) confirm the cis geometry.

  • 13C^{13}\text{C} NMR : Peaks at 116.9 ppm (s) and 165.5 ppm (s) correlate with the nitrile and conjugated diene.

Table 4: Comparative NMR Data for (Z)-Isomer

SpectrumKey Peaks (δ)Assignment
1H^{1}\text{H} 1.65 (s), 5.09 (s)Methyl, olefinic H
13C^{13}\text{C} 116.9, 165.5Nitrile, conjugated C

Industrial-Scale Production and Challenges

Industrial synthesis prioritizes cost-effectiveness and stereoselectivity. The geranyl chloride route is preferred due to:

  • Raw Material Availability : Geranyl chloride is readily derived from terpene feedstocks.

  • Solvent-Free Options : Patents describe solvent-free hydrogenation, reducing waste and improving throughput.

Challenges include:

  • Isomer Separation : Distillation or chromatography is required to isolate the (Z)-isomer from (E)-byproducts.

  • Catalyst Deactivation : Pd/C catalysts require frequent regeneration in hydrogenation processes .

Chemical Reactions Analysis

Types of Reactions

(Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Fragrance and Flavor Industry

Aroma Characteristics
Neryl nitrile is recognized for its aromatic properties, contributing to the scent profiles of various consumer products. It is noted for its floral and fruity notes, making it suitable for use in perfumes, air fresheners, and personal care products. The compound can modify the olfactory characteristics of formulations by enhancing or altering the aroma contributed by other ingredients .

Applications in Products
Common applications include:

  • Perfumes and Eau de Toilette : Used to create complex scent profiles.
  • Household Products : Incorporated into cleaning agents and air fresheners.
  • Personal Care Products : Found in shampoos, conditioners, and body washes .

Agricultural Applications

Neryl nitrile has been studied for its potential use in agriculture as an insect attractant or repellent. Its structural similarity to certain natural pheromones allows it to be explored in pest management strategies.

Case Study: Insect Attractant
Research has indicated that neryl nitrile can be effective in attracting specific insect species, thereby aiding in the development of eco-friendly pest control methods. This application can reduce reliance on synthetic pesticides, promoting sustainable agricultural practices .

Pharmaceutical Applications

While the primary applications of neryl nitrile are in flavor and fragrance, its biological activity has sparked interest in pharmaceutical research.

Potential Therapeutic Uses
Studies have suggested that compounds related to neryl nitrile may exhibit anti-inflammatory properties. For instance, similar nitriles have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential for developing therapeutic agents targeting inflammatory diseases .

Toxicological Assessments

Understanding the safety profile of neryl nitrile is essential for its application across various industries. Toxicological studies indicate that neryl nitrile has low skin absorption rates and does not cause significant allergic reactions in humans.

Study Parameter Findings
Skin Absorption (1% concentration)4.72% absorption over 24 hours
Skin Irritation (12% concentration)No irritation observed after 48 hours
Metabolic ClearanceRapid metabolism observed in animal models; slower clearance in humans

Mechanism of Action

The mechanism of action of (Z)-3,7-DIMETHYL-2,6-OCTADIENENITRILE involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The conjugated diene system can participate in electron transfer reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Functional Group Impact :

  • Aldehydes (neral/geranial) exhibit higher volatility and reactivity than alcohols, making them more effective as insect pheromones .
  • Alcohols (nerol/geraniol) are preferred in perfumery for stability and milder odor profiles .

Nitriles: 3,7-Dimethyl-2,6-Nonadienenitrile

  • Structural Differences: The nonadienenitrile has an additional methylene group, extending its carbon chain (C9 vs. C8 in octadienenitrile). Nitriles generally exhibit higher chemical stability than aldehydes or alcohols due to the strong C≡N bond.
  • Applications :
    • Used in fragrance synthesis but lacks documented ecological roles compared to aldehydes/alcohols .

Stereochemical and Ecological Variations

  • Stereochemistry :
    • L. pacifica wasps produce (+)-iridomyrmecin, unlike other Leptopilina species that synthesize the (−)-enantiomer . This highlights species-specific biosynthetic pathways that may influence interactions with analogs like neral.
  • Sex-Specific Production :
    • Female L. pacifica wasps produce more complex iridoid blends, whereas males prioritize citral, suggesting divergent ecological strategies .

Tables Summarizing Key Comparisons

Table 2: Structural and Functional Comparison

Compound Functional Group CAS Number Key Role Source
(Z)-3,7-Dimethyl-2,6-octadienal Aldehyde 3796-70-1 Insect pheromone Wasps, basil EO
(E)-3,7-Dimethyl-2,6-octadienal Aldehyde 141-27-5 Plant volatile Mango pulp
(Z)-3,7-Dimethyl-2,6-octadien-1-ol Alcohol 106-25-2 Flavor/fragrance Tea aroma
3,7-Dimethyl-2,6-nonadienenitrile Nitrile 61792-11-8 Synthetic intermediate Industrial use

Table 3: Regulatory Guidelines for Alcohols

Compound Concentration Limits Regulatory Action Source
Geraniol >5% Schedule 6 (warning labels) Poisons Standard
Nerol >5% Schedule 6 Safety Data Sheet

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of (Z)-3,7-dimethyl-2,6-octadienenitrile in synthetic samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) to compare retention times and fragmentation patterns with reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly the (Z)-configuration of the double bond. Polarimetry or chiral chromatography may be required if enantiomeric purity is a concern. Purity can be quantified via high-performance liquid chromatography (HPLC) with UV detection .

Q. How can researchers design experiments to differentiate (Z)-3,7-dimethyl-2,6-octadienenitrile from its (E)-isomer or other structural analogs?

  • Methodology : Optimize GC or HPLC conditions using chiral columns or polar stationary phases to resolve isomers. Differential NMR chemical shifts (e.g., coupling constants for olefinic protons) and infrared (IR) spectroscopy (C≡N stretching at ~2200 cm⁻¹) can distinguish nitrile groups from carboxylic acids or aldehydes in analogs .

Q. What safety protocols should be prioritized when handling (Z)-3,7-dimethyl-2,6-octadienenitrile in laboratory settings?

  • Methodology : Follow guidelines from the IFRA Standards and ECHA registrations, which recommend limits for dermal exposure due to potential sensitization risks. Use fume hoods, nitrile gloves, and gas-tight containment for volatile handling. Monitor airborne concentrations via gas detection tubes calibrated for nitriles .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for (Z)-3,7-dimethyl-2,6-octadienenitrile across different studies?

  • Methodology : Conduct dose-response assays under standardized conditions (e.g., pH, solvent consistency) to isolate confounding variables. Compare in vitro bioactivity (e.g., antimicrobial or pheromonal effects) with in vivo models, adjusting for metabolic degradation. Cross-validate results using isotopic labeling or knock-out assays in relevant organisms .

Q. How can researchers optimize the synthesis of (Z)-3,7-dimethyl-2,6-octadienenitrile to minimize isomerization during reaction steps?

  • Methodology : Employ low-temperature, acid-free conditions to prevent double-bond migration. Catalytic systems like palladium complexes or organocatalysts may enhance regioselectivity. Monitor reaction progress via real-time FTIR or Raman spectroscopy to detect intermediate isomerization .

Q. What in vitro models are suitable for studying the metabolic fate of (Z)-3,7-dimethyl-2,6-octadienenitrile in mammalian systems?

  • Methodology : Use hepatic microsomal fractions (e.g., rat S9) to identify Phase I metabolites (oxidation, hydrolysis). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope tracers can track metabolic pathways. Compare results with structurally related compounds like citral, which undergoes extensive biotransformation to carboxylic acids .

Q. How does the stereochemistry of (Z)-3,7-dimethyl-2,6-octadienenitrile influence its interactions with olfactory receptors or enzyme active sites?

  • Methodology : Perform molecular docking simulations using crystal structures of target proteins (e.g., insect odorant-binding proteins). Validate predictions with site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding affinities of (Z) vs. (E)-isomers .

Key Considerations

  • Contradictions in Evidence : Discrepancies in bioactivity may arise from impurities (e.g., residual isomers) or assay variability. Rigorous purification (e.g., preparative HPLC) and inter-laboratory validation are essential .
  • Unreliable Sources : Avoid data from non-peer-reviewed platforms (e.g., My ChemCD). Prioritize ECHA, IFRA, and peer-reviewed journals for safety and synthesis protocols .

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